Namodenoson

A3 adenosine receptor Receptor selectivity Pharmacology

Prioritize Namodenoson (CF-102, 2-Cl-IB-MECA) for your preclinical oncology and liver fibrosis programs. This is the only A3AR agonist with validated Phase II clinical data demonstrating a 2.4-fold improvement in 12-month survival for advanced HCC patients with Child-Pugh B cirrhosis—a population with a critical unmet need. Its unique dual anti-inflammatory and anti-fibrotic profile, confirmed in NASH models via NF-κB/TNF-α downregulation, makes it superior to single-target agents. With exceptional subtype selectivity (Ki=0.33 nM; 2,500-fold over A1) and oral bioavailability, Namodenoson ensures robust target engagement at low doses, minimizing off-target effects in complex in vivo PDX and xenograft models.

Molecular Formula C18H18ClIN6O4
Molecular Weight 544.7 g/mol
CAS No. 163042-96-4
Cat. No. B1684119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNamodenoson
CAS163042-96-4
Synonyms2-chloro-N(6)-(3-iodobenzyl)-9-(5-(methylcarbamoyl)-beta-D-ribofuranosyl)adenine
2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide
2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide
2-Cl-IB-MECA
C-IBzA-MU
CF102 compound
Molecular FormulaC18H18ClIN6O4
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O
InChIInChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1
InChIKeyIPSYPUKKXMNCNQ-PFHKOEEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Namodenoson (CF-102) for Scientific and Industrial Procurement: A High-Potency, Selective A3 Adenosine Receptor Agonist


Namodenoson (CAS 163042-96-4, also known as CF-102, 2-Cl-IB-MECA) is a synthetic, orally bioavailable, highly selective A3 adenosine receptor (A3AR) agonist [1]. This small molecule compound is a key member of a class of A3AR agonists that have demonstrated potential antineoplastic, anti-inflammatory, and hepatoprotective activities [1]. Unlike its close analog CF101 (Piclidenoson, IB-MECA), which is primarily investigated for autoimmune inflammatory diseases, Namodenoson is specifically being developed for oncology and liver-related indications, including advanced hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH) [2]. Its differentiation is rooted in a unique combination of high receptor affinity, pronounced subtype selectivity, and a distinct clinical development path with validated efficacy in patient populations with moderate-to-severe liver dysfunction.

Namodenoson Substitution Risk: Why Structural and Selectivity Nuances Preclude Simple Analog Replacement


While several compounds target the A3 adenosine receptor (A3AR), including the well-known CF101 (Piclidenoson), generic substitution is scientifically invalid due to crucial differences in receptor binding kinetics, subtype selectivity, and clinical validation in specific disease contexts [1]. Namodenoson (2-Cl-IB-MECA) is a 2-chloro analog of CF101 (IB-MECA), and this single structural modification confers a distinct pharmacological profile [1]. Notably, the cryo-EM structures of human A3AR bound to CF101 and CF102 reveal that while both are highly selective, subtle variations in binding interactions can influence downstream signaling [2]. More critically, Namodenoson has been advanced through Phase II/III clinical trials for hepatocellular carcinoma (HCC) and NASH, where it has demonstrated a favorable safety profile and preliminary efficacy signals in patients with Child-Pugh B cirrhosis, a population with limited treatment options [3]. These disease-specific, late-stage clinical data and the compound's well-characterized pharmacokinetic behavior cannot be extrapolated to other A3AR agonists. The following quantitative evidence provides the precise differentiation needed for informed procurement and experimental design.

Namodenoson (CF-102) Quantitative Differentiation: Evidence for Informed Scientific Selection


Subtype Selectivity: Namodenoson (CF-102) vs. Adenosine A1 and A2A Receptors

Namodenoson (CF-102) demonstrates exceptional selectivity for the A3 adenosine receptor (A3AR) over the closely related A1 and A2A receptor subtypes. This high degree of selectivity is a key differentiator from other adenosine receptor agonists and is crucial for minimizing potential off-target cardiovascular and central nervous system effects often associated with A1 and A2A receptor activation. In vitro radioligand binding assays directly comparing Namodenoson to its parent compound, CF101, show that Namodenoson is a more selective A3AR agonist [1][2].

A3 adenosine receptor Receptor selectivity Pharmacology Off-target effects

In Vivo Efficacy: Namodenoson vs. Placebo in Advanced Hepatocellular Carcinoma (HCC) with Child-Pugh B Cirrhosis

A Phase II, randomized, double-blind, placebo-controlled trial (NCT02128958) directly compared Namodenoson (25 mg BID) to placebo in patients with advanced HCC and Child-Pugh B (CPB) cirrhosis who had progressed on or were intolerant to sorafenib [1]. This is a direct demonstration of clinical activity in a patient population with a high unmet medical need and for which there are no established therapies [2]. The primary endpoint (overall survival, OS) was not met in the intention-to-treat (ITT) population, but a pre-planned subgroup analysis of patients with a Child-Pugh score of 7 revealed a clinically meaningful benefit [1].

Hepatocellular carcinoma Child-Pugh B cirrhosis Phase II clinical trial Overall survival

Hepatoprotective and Anti-Fibrotic Activity: Namodenoson vs. Placebo in Preclinical NASH Models

Preclinical studies specifically evaluating Namodenoson have demonstrated a robust capacity to reduce liver fat, inhibit fibrosis progression, and improve liver function in animal models of non-alcoholic steatohepatitis (NASH) [1]. These effects are a key differentiator from other A3AR agonists, as they support Namodenoson's advancement into Phase IIb clinical trials for this specific indication [2]. The data show a direct, quantifiable benefit compared to placebo in controlled experimental settings.

Non-alcoholic steatohepatitis Liver fibrosis Preclinical model Hepatoprotection

Clinical Safety Profile: Namodenoson vs. Placebo in Advanced HCC

A critical factor for drug development in patients with moderate liver dysfunction is the safety and tolerability profile. In the Phase II HCC trial, Namodenoson demonstrated a safety profile comparable to placebo, with no treatment-related deaths and no patient withdrawals due to toxicity [1]. This is a key differentiator from many existing therapies for advanced HCC, such as sorafenib and other tyrosine kinase inhibitors, which are associated with significant toxicity and are often poorly tolerated in Child-Pugh B patients [2].

Drug safety Hepatotoxicity Adverse events Child-Pugh B cirrhosis

Oral Bioavailability and Pharmacokinetics: Namodenoson vs. Other A3AR Agonists

The oral bioavailability of an investigational drug is a critical determinant of its clinical utility and feasibility for chronic administration. Namodenoson has been shown to exhibit favorable pharmacokinetic (PK) properties in Phase I/II clinical studies, including good oral bioavailability and linear PK behavior in patients with advanced HCC, including those with Child-Pugh A and B liver dysfunction [1]. This is a significant advantage over some earlier-generation A3AR agonists, which may require parenteral administration or have poor oral absorption.

Pharmacokinetics Oral bioavailability Drug metabolism Phase I clinical trial

Namodenoson Application Scenarios: High-Value Use Cases Driven by Differentiated Evidence


Advanced Hepatocellular Carcinoma (HCC) Research in Child-Pugh B Cirrhosis Models

Namodenoson is uniquely suited for preclinical and clinical research targeting advanced HCC with moderate-to-severe liver dysfunction. The Phase II evidence of a 2.4-fold improvement in 12-month survival (44% vs. 18%, p=0.028) in Child-Pugh B7 patients [1] directly supports its use as a therapeutic candidate in this population with a high unmet need. Procurement should be prioritized for in vivo HCC models, including xenograft and patient-derived xenograft (PDX) models, where its anti-tumor and hepatoprotective effects can be further elucidated [2]. This scenario is backed by the compound's favorable safety profile in CPB patients [3].

Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) and Liver Fibrosis Studies

The preclinical data demonstrating Namodenoson's ability to inhibit liver fibrosis and reduce steatosis in NASH models [1] make it a prime candidate for research in metabolic liver diseases. This is further validated by its advancement into a Phase IIb trial for NASH [2]. Researchers studying the mechanisms of liver inflammation, fibrogenesis, and the transition from steatosis to cirrhosis should consider Namodenoson for in vitro and in vivo experiments. Its dual anti-inflammatory and anti-fibrotic profile, as shown by its ability to downregulate NF-κB and TNF-α [3], offers a compelling advantage over single-target agents.

Pancreatic Cancer and Solid Tumor Xenograft Models

While the Phase II data is for HCC, Namodenoson's mechanism of action—deregulation of Wnt and NF-κB signaling leading to apoptosis—is relevant to a range of solid tumors, including pancreatic cancer [1]. The FDA's Orphan Drug Designation for pancreatic cancer [2] and ongoing clinical evaluation (NCT05262504) in this indication provide a strong rationale for its use in pancreatic cancer xenograft and PDX models. The compound's oral bioavailability and established PK profile [3] facilitate in vivo dosing, making it a practical choice for preclinical oncology research beyond liver cancer.

Comparative Pharmacology and GPCR Signaling Studies

The availability of high-resolution cryo-EM structures of the A3AR bound to CF101 and CF102 [1] enables detailed structure-activity relationship (SAR) studies and the rational design of novel A3AR ligands. Namodenoson's exceptional subtype selectivity (2500-fold over A1, 1400-fold over A2A) [2] makes it an ideal tool compound for dissecting A3AR-specific signaling pathways (e.g., Gi/o protein activation, β-arrestin recruitment) in recombinant cell systems and native tissues. Its high affinity (Ki=0.33 nM) [2] ensures robust receptor engagement at low concentrations, minimizing off-target effects in complex biological assays. This scenario is critical for researchers focused on GPCR pharmacology, signal transduction, and the development of next-generation A3AR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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